Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
Overview
Description
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate: is an organic compound with the molecular formula C9H8BrClO4S . It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and sulfonyl functional groups. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis begins with the bromination of a suitable precursor, such as methyl 2-phenylacetate, using bromine in the presence of a catalyst like iron(III) bromide.
Chlorosulfonation: The brominated intermediate is then subjected to chlorosulfonation using chlorosulfonic acid. This step introduces the chlorosulfonyl group into the molecule.
Esterification: The final step involves esterification, where the intermediate is treated with methanol in the presence of an acid catalyst to form methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorosulfonyl groups.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used in acidic or basic media.
Major Products:
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of reduced derivatives with altered functional groups.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The bromine and chlorosulfonyl groups facilitate various chemical reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- Methyl 5-bromo-2-(chlorosulfonyl)benzoate
- Methyl 2-bromo-5-chlorobenzoate
Comparison:
- Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate has a unique combination of functional groups that make it more reactive and versatile compared to similar compounds.
- The presence of both bromine and chlorosulfonyl groups allows for a wider range of chemical reactions and applications.
- Similar compounds may lack one or more of these functional groups, limiting their reactivity and potential uses.
Properties
IUPAC Name |
methyl 2-(5-bromo-2-chlorosulfonylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAHSAYSSDOQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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